molecular formula C18H15ClN2O2S B15138354 Anticancer agent 122

Anticancer agent 122

Cat. No.: B15138354
M. Wt: 358.8 g/mol
InChI Key: QBANUNCJJRCORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 122 is a synthetic compound that has shown promising results in the treatment of various types of cancer. It is part of a class of compounds known for their ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has been the subject of extensive research due to its potential to serve as a novel therapeutic agent in oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 122 typically involves a multi-step process. One common method includes the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . This reaction yields benzimidazole derivatives, which are then further modified to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield . The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 122 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have enhanced anticancer activity.

    Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, are used under mild to moderate conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives, each with unique properties and potential therapeutic applications .

Scientific Research Applications

Anticancer agent 122 has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of Anticancer agent 122 involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell survival and proliferation. The compound targets specific molecular pathways, such as the Hedgehog signaling pathway, which is known to play a role in the development and progression of various cancers . By inhibiting these pathways, this compound can induce apoptosis and reduce the viability of cancer cells.

Properties

Molecular Formula

C18H15ClN2O2S

Molecular Weight

358.8 g/mol

IUPAC Name

methyl 2-[[3-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-ylidene]amino]acetate

InChI

InChI=1S/C18H15ClN2O2S/c1-23-17(22)11-20-18-21(15-9-7-14(19)8-10-15)16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

QBANUNCJJRCORV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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